
Oxalic Acid-13C2 Dibutyl Ester
Vue d'ensemble
Description
Oxalic Acid-13C2 Dibutyl Ester, also known as dibutyl oxalate, is a compound with the molecular formula C8[13C]2H18O4 and a molecular weight of 204.23 . It is used in various fields such as metabolic research, environmental studies, clinical diagnostics, and organic chemistry .
Synthesis Analysis
The synthesis of Oxalic Acid-13C2 Dibutyl Ester can be achieved through esterification . The best conditions for this synthesis apply an aqueous NaOH solution with relatively non-toxic THF or acetonitrile as a co-solvent at around 0–5 °C . The procedures are simple and environmentally friendly without requiring toxic or expensive reagents, yet yielding the corresponding half-esters in high yields with high purities .Molecular Structure Analysis
The molecular structure of Oxalic Acid-13C2 Dibutyl Ester is represented by the formula C8[13C]2H18O4 . The compound has a molecular weight of 204.23 .Physical And Chemical Properties Analysis
Oxalic Acid-13C2 Dibutyl Ester is a neat compound with a molecular weight of 202.248 . It is soluble in Butanol, Dichloromethane, Ethyl Acetate, and Methanol .Safety and Hazards
Propriétés
Numéro CAS |
1391053-49-8 |
|---|---|
Nom du produit |
Oxalic Acid-13C2 Dibutyl Ester |
Formule moléculaire |
C10H18O4 |
Poids moléculaire |
204.235 |
Nom IUPAC |
dibutyl oxalate |
InChI |
InChI=1S/C10H18O4/c1-3-5-7-13-9(11)10(12)14-8-6-4-2/h3-8H2,1-2H3/i9+1,10+1 |
Clé InChI |
JKRZOJADNVOXPM-OJJJIBSVSA-N |
SMILES |
CCCCOC(=O)C(=O)OCCCC |
Synonymes |
Ethanedioic Acid--13C2 1,2-Dibutyl Ester; Ethanedioic Acid-13C2 Dibutyl Ester; Oxalic Acid-13C2 Dibutyl Ester; Butyl Oxalate-13C2; Dibutyl Oxalate-13C2; NSC 8468-13C2; di-n-Butyl Oxalate-13C2 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details
















Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

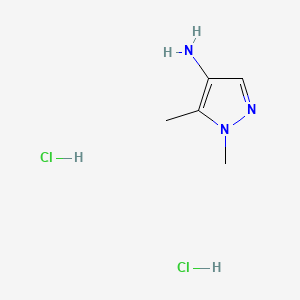
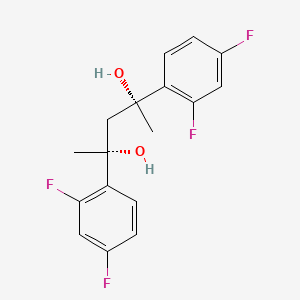
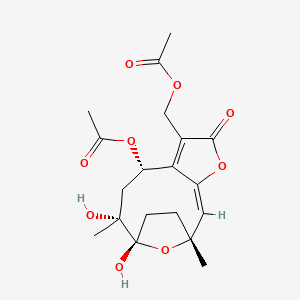
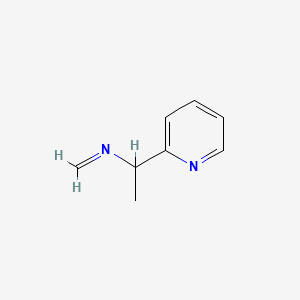
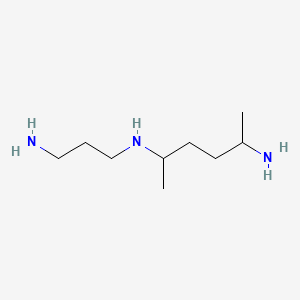
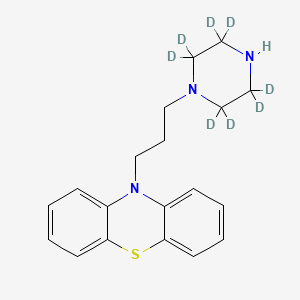
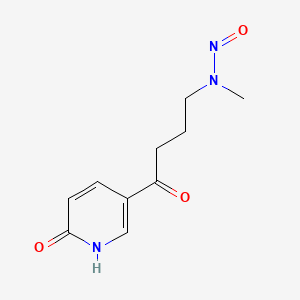
![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ol](/img/structure/B587009.png)
![5/'-O-(4,4-Dimethoxytrityl)-2/'-O-[(tert-butyl)dimethylsilyl]-N-[[4-(tert-butyl)phenoxy]acetyl]cytid](/img/structure/B587012.png)